molecular formula C16H18N2O2S2 B12003498 N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12003498
M. Wt: 334.5 g/mol
InChI Key: CSTDNFIEDDNODA-UHFFFAOYSA-N
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Description

The compound N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to the class of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which are characterized by a bicyclic thiophene scaffold fused to a cyclohexene ring. This core structure is frequently functionalized at the 2- and 3-positions to modulate pharmacological properties. The target compound features an ethyl group at the 3-carboxamide position and a 2-thienylcarbonyl substituent at the 2-amino position. These modifications influence its electronic, steric, and hydrogen-bonding properties, making it relevant for biological activity studies .

Properties

Molecular Formula

C16H18N2O2S2

Molecular Weight

334.5 g/mol

IUPAC Name

N-ethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O2S2/c1-2-17-15(20)13-10-6-3-4-7-11(10)22-16(13)18-14(19)12-8-5-9-21-12/h5,8-9H,2-4,6-7H2,1H3,(H,17,20)(H,18,19)

InChI Key

CSTDNFIEDDNODA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group is introduced via an acylation reaction, often using thienylcarbonyl chloride and a base such as pyridine.

    Ethylation: The ethylamino group is added through an alkylation reaction, typically using ethylamine and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienylcarbonyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Compound Name R₁ (3-Carboxamide) R₂ (2-Amino) Molecular Formula Key Structural Features Reference
N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Ethyl 2-Thienylcarbonyl C₁₇H₁₉N₂O₂S₂ Intramolecular N–H⋯O hydrogen bonding; planar thiophene scaffold
N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Diethyl 2-Thienylcarbonyl C₁₈H₂₂N₂O₂S₂ Increased steric bulk at R₁; reduced solubility compared to monoethyl analogs
N-(3-Pyridinylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-Pyridinylmethyl 2-Thienylcarbonyl C₂₀H₁₉N₃O₂S₂ Pyridine ring introduces π-π stacking potential; enhanced polarity
N-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-Fluorophenyl 4-Methoxybenzylidene C₂₄H₂₂FN₂O₂S Azomethine linker; intramolecular N–H⋯N hydrogen bonding; antifungal activity
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Fluorophenyl Unsubstituted amine C₁₅H₁₃FN₂OS Free amine group; flexible conformation; moderate antibacterial activity

Key Observations :

  • Ethyl vs.
  • Thienylcarbonyl vs. Benzylidene at R₂ : The 2-thienylcarbonyl group () enhances electron-withdrawing effects, stabilizing the amide bond, while azomethine derivatives () enable conformational rigidity via Schiff base formation.
  • Pyridinylmethyl vs. Aryl Groups : The 3-pyridinylmethyl substituent () introduces a basic nitrogen atom, improving solubility and enabling interactions with biological targets via hydrogen bonding.

Trends in Activity :

  • Azomethine Derivatives : Compounds with azomethine linkers (e.g., ) exhibit stronger antifungal activity due to rigidified conformations that optimize target binding.
  • Electron-Withdrawing Groups : The 2-thienylcarbonyl moiety () may enhance metabolic stability compared to unsubstituted amines ().

Physicochemical and Computational Properties

Compound Predicted CCS (Ų, [M+H]⁺) Solubility (HPLC Conditions) Synthetic Yield
This compound 185.5 Moderate (acetonitrile-water 70:30) Not reported
N-(3-Pyridinylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 191.3 High (polar solvents) 22% (similar routes)
Azomethine derivatives (e.g., ) N/A Low (requires DMSO for dissolution) 30–60%

Insights :

  • Collision Cross-Section (CCS) : Higher CCS values () correlate with larger molecular volumes, influencing pharmacokinetic properties like diffusion rates.
  • Synthetic Yields : Azomethine derivatives () achieve higher yields (30–60%) compared to thienylcarbonyl analogs (22%), likely due to simpler reaction pathways.

Biological Activity

N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activity. This article delves into the biological properties, synthesis, and research findings associated with this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₂S₂
  • CAS Number : 503843-51-4
  • Molecular Weight : 334.45 g/mol

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of both thienyl and carbonyl functional groups enhances its potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Baravkar et al. (2019) demonstrated that derivatives of thiophene compounds possess activity against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Analgesic Properties

In a study evaluating the analgesic effects of related compounds using the "hot plate" method on mice, it was found that certain derivatives exhibited analgesic effects comparable to standard analgesics like metamizole. This points towards the potential use of this compound in pain management therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been explored in various studies. For instance, certain derivatives have shown inhibition of inflammatory mediators in vitro, indicating that this compound may also possess similar anti-inflammatory properties .

Synthesis and Evaluation

The synthesis of this compound involves multi-step processes including condensation reactions between thienyl carbonyl compounds and tetrahydrobenzothiophene derivatives. The synthetic pathways have been optimized to enhance yield and purity .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnalgesic ActivityAnti-inflammatory Activity
This compoundModerateSignificantModerate
MetamizoleHighHighLow
Other Thiophene DerivativesVariableVariableVariable

This table summarizes the comparative biological activities of this compound against established drugs and other derivatives.

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